N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide
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Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been achieved through various synthetic pathways including C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized compounds were found to be in good agreement with elemental and spectral data .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Synthesis and Biological Evaluation
Antitumor Activities
Research has demonstrated that derivatives of the compound can be synthesized to produce a range of heterocyclic compounds with significant antitumor activities. These derivatives have been evaluated against various cancer cell lines, showing high inhibitory effects, which indicates their potential in cancer treatment and drug development (Shams et al., 2010).
Biological Activities
Another study synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities including antioxidant, antibacterial, and urease inhibition activities. These compounds displayed significant urease inhibition activity, surpassing the standard used in the study, highlighting their potential as leads for developing new therapeutic agents (Gull et al., 2016).
Antimicrobial Properties
Antimicrobial and Antifungal Activities
Compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown significant antimicrobial and antifungal activities. These findings suggest the utility of these compounds in creating new antimicrobial agents to combat resistant strains of bacteria and fungi, with some compounds demonstrating higher efficiency than established standards (Shams et al., 2011).
Antibacterial Agents
Novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been synthesized and tested for antibacterial activity against various microorganisms. These compounds showed a broad spectrum of antibacterial activity, indicating their potential as effective antibacterial agents (Bhoi et al., 2015).
Mechanism of Action
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide, also known as 4-CYANO-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall weakening and potentially cell death
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the mycobacterial cell wall, potentially leading to cell death .
Safety and Hazards
The safety and hazards associated with “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” are not specified in the search results. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.
Future Directions
The future directions for research on “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide” could involve further exploration of its potential biological activities, such as its urease inhibitory activity . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and chemical reactions.
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10(22)19-13-6-7-14-15(8-13)24-17(20-14)21-16(23)12-4-2-11(9-18)3-5-12/h2-8H,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFQVJCWAMYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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